N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
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Description
N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C31H34F6N4O2S2 and its molecular weight is 672.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bifunctional Organocatalyst in Asymmetric Catalysis
N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has been identified as a reagent used as a bifunctional organocatalyst in asymmetric catalysis. It exhibits properties such as solubility in most organic solvents and can be purified using flash chromatography on silica gel. Its physical data includes a melting point of 168-170°C and it appears as a white solid (Wang & Fang, 2014).
Synthesis and Structural Characterization
In the context of palladium(II) complexes synthesis and structural characterization, this compound plays a critical role. It forms part of the process in the synthesis of chiral 1,2-bis[tris(dimethylamino)phosphinimino] derivatives and their subsequent reactions to form palladium complexes (Sauthier et al., 2000).
Novel Organic Compounds Synthesis
It is involved in the creation of novel organic compounds, such as dimethylsilyl derivatives. These compounds have unique structural properties and potential applications in various fields of chemistry (Liu Diansheng, 2004).
Application in Antibacterial and Antioxidant Studies
Though not directly, derivatives of this compound have been evaluated for their antibacterial, antioxidant, and DNA-cleavage activities. These studies contribute to the broader understanding of the compound’s potential biomedical applications (Reddy et al., 2016).
Use as Ligands for Metal Complexes
The compound serves as a basis for synthesizing chiral N4 Schiff bases. These bases are used as ligands for metal complexes, highlighting its significance in coordination chemistry and potential applications in catalysis (Karamé et al., 2003).
Electochemical and Antitumor Properties
Studies have shown that the compound, when modified, exhibits potential electrochemical properties and antitumor activity. These findings open doors to its applications in electrochemistry and cancer research (Duan et al., 2017).
properties
IUPAC Name |
1-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F6N4O2S2/c1-41(2)26-16-10-9-15-25(26)38-29(44)39-27(20-11-5-3-6-12-20)28(21-13-7-4-8-14-21)40-45(42,43)24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h3-8,11-14,17-19,25-28,40H,9-10,15-16H2,1-2H3,(H2,38,39,44)/t25-,26-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOGDGPMAXLS-BIYDSLDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F6N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647711 |
Source
|
Record name | N-[(1R,2R)-2-({[(1R,2R)-2-(Dimethylamino)cyclohexyl]carbamothioyl}amino)-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020665-73-9 |
Source
|
Record name | N-[(1R,2R)-2-({[(1R,2R)-2-(Dimethylamino)cyclohexyl]carbamothioyl}amino)-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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